N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a compound with the molecular formula C14H21N3O4S and a molecular weight of 327.39924 g/mol This compound features a piperazine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(2-hydroxyethyl)piperazine with sulfonyl chloride derivatives, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .
Scientific Research Applications
N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl and acetamide groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE: This compound is unique due to its specific combination of functional groups.
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring but differ in their additional functional groups and biological activities
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperazine ring with sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12(19)15-13-2-4-14(5-3-13)22(20,21)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIDWZVYXDGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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